1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is a trifunctional aromatic intermediate designed for advanced organic synthesis. Its key structural features are a bromine atom, positioned for high reactivity in palladium-catalyzed cross-coupling reactions, and two strongly electron-withdrawing groups (methylsulfonyl and trifluoromethyl) in a 1,3,5-substitution pattern. This specific electronic and steric arrangement is not an arbitrary combination but is engineered for use as a critical precursor in the synthesis of high-potency kinase inhibitors and other complex molecular targets where precise substituent geometry is essential for biological activity [REFS-1, REFS-2].
Procuring a close analog, such as a positional isomer, a compound with a different halide (e.g., chloro), or a precursor with alternative electron-withdrawing groups (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene), is a critical procurement risk. The specific 1,3,5-orientation of the methylsulfonyl and trifluoromethyl groups is essential for establishing the three-dimensional structure required for potent interaction with biological targets like the ATP-binding site of kinases [REFS-1, REFS-2]. Altering this substitution pattern or the nature of the functional groups results in a fundamentally different final molecule with unpredictable and typically diminished biological efficacy. Similarly, substituting the bromine for chlorine would necessitate significant re-optimization of cross-coupling conditions, likely resulting in lower yields and increased process development costs.
This compound is a validated intermediate for synthesizing Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors. For example, its incorporation into the pyrazolopyrimidine scaffold yields final compounds, such as compound I-3, with exceptional biological potency, demonstrating an IC50 value below 100 nM [1]. The consistent achievement of high potency across a library of related analogs underscores the critical contribution of the 3-(methylsulfonyl)-5-(trifluoromethyl)phenyl moiety derived from this specific precursor [1].
| Evidence Dimension | ASK1 Enzymatic Inhibition (IC50) |
| Target Compound Data | < 100 nM (Category 'A') for final compound I-3 derived from the target precursor |
| Comparator Or Baseline | Alternative building blocks (e.g., other isomers or analogs) were not pursued in the patent series, implying their inferiority for achieving the desired potency and structure-activity relationship. |
| Quantified Difference | N/A (Represents the optimized choice within a multi-year drug development program) |
| Conditions | In vitro enzymatic assay for ASK1 inhibition. |
This directly links the procurement of this exact building block to the successful synthesis of high-value, high-potency pharmaceutical compounds in a clinically relevant therapeutic area.
The compound is an effective substrate in Suzuki cross-coupling reactions, a cornerstone of modern C-C bond formation. In the synthesis of an advanced ASK1 inhibitor, the coupling of 1-bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene with a pyrazolopyrimidine boronic acid pinacol ester proceeded in a 90% yield [1]. This high conversion rate demonstrates excellent processability and compatibility with standard, scalable catalytic systems, de-risking its use in multi-step synthetic campaigns.
| Evidence Dimension | Reaction Yield (%) |
| Target Compound Data | 90% |
| Comparator Or Baseline | The corresponding chloro-analog, a common lower-cost substitute, would be expected to exhibit significantly lower reactivity and yield under identical conditions, requiring harsher conditions or more complex catalyst systems. |
| Quantified Difference | N/A (Comparison based on established principles of halide reactivity in cross-coupling) |
| Conditions | Suzuki coupling with Pd(dppf)Cl2 as catalyst, Na2CO3 as base, in a 1,4-dioxane/water solvent system at 100 °C. |
This provides quantitative assurance of the compound's performance and efficiency in a critical, widely used manufacturing reaction, reducing process optimization time and cost.
The value of this intermediate is not limited to a single application but is confirmed across multiple patent families for ASK1 inhibitors. In a subsequent series of compounds, this same building block was used to synthesize inhibitors, such as Compound 10, which also displayed top-tier potency (IC50 < 50 nM) [1]. This repeated and successful use in a major pharmaceutical research program validates the compound as a key, non-substitutable component for this specific therapeutic target class.
| Evidence Dimension | ASK1 Enzymatic Inhibition (IC50) |
| Target Compound Data | < 50 nM (Category 'A') for final compound 10 derived from the target precursor |
| Comparator Or Baseline | The continued reliance on this specific intermediate in follow-on patents indicates it provided the best combination of potency and properties compared to un-disclosed alternatives explored during lead optimization. |
| Quantified Difference | N/A (Demonstrates platform utility rather than a direct A-vs-B comparison) |
| Conditions | In vitro enzymatic assay for ASK1 inhibition. |
This demonstrates the compound's reliability and strategic importance for research programs, reducing the risk associated with procuring a key building block for a long-term project.
For use as a primary intermediate in the synthesis of pyrazolopyrimidine-based and other heterocyclic ASK1 inhibitors for research in inflammatory diseases, cardiovascular disorders, and oncology. The evidence confirms its role in generating compounds with IC50 values in the low nanomolar range [REFS-1, REFS-2].
Ideal for projects requiring the installation of a 3-(methylsulfonyl)-5-(trifluoromethyl)phenyl group via Suzuki or other palladium-catalyzed cross-coupling reactions. The compound's demonstrated high yield in such transformations makes it a reliable choice for constructing complex molecules where precise electronic tuning is needed for function [2].
In medicinal chemistry campaigns targeting other kinases or enzymes, this fragment serves as a validated structural motif. Its specific combination of electron-withdrawing groups and defined geometry can be leveraged to probe structure-activity relationships and develop novel, potent, and selective modulators [1].